Cas no 53590-51-5 (2-(5-bromo-1H-indol-2-yl)ethan-1-amine)
2-(5-bromo-1H-indol-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-bromo-1H-indol-2-yl)ethanamine
- 2-(5-bromo-1H-indol-2-yl)ethan-1-amine
- 53590-51-5
- EN300-1912521
- DTXSID30651660
-
- MDL: MFCD10035469
- Inchi: 1S/C10H11BrN2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,13H,3-4,12H2
- InChI Key: WWFGCNLOBVZAKW-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(CCN)N2
Computed Properties
- Exact Mass: 238.01056g/mol
- Monoisotopic Mass: 238.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.8Ų
2-(5-bromo-1H-indol-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912521-0.05g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.05g |
$551.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-0.1g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.1g |
$578.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-0.25g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.25g |
$604.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-0.5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.5g |
$630.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-1.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 1g |
$1229.0 | 2023-05-31 | ||
| Enamine | EN300-1912521-2.5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 2.5g |
$1287.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-5.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 5g |
$3562.0 | 2023-05-31 | ||
| Enamine | EN300-1912521-10.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 10g |
$5283.0 | 2023-05-31 | ||
| Enamine | EN300-1912521-1g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 1g |
$656.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 5g |
$1903.0 | 2023-09-17 |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(5-bromo-1H-indol-2-yl)ethan-1-amine
Introduction to 2-(5-bromo-1H-indol-2-yl)ethan-1-amine (CAS No. 53590-51-5)
2-(5-bromo-1H-indol-2-yl)ethan-1-amine, also known by its CAS number 53590-51-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a bromine atom at the 5-position of the indole ring and an ethylamine side chain. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 2-(5-bromo-1H-indol-2-yl)ethan-1-amine is represented by the formula C10H13BrN2. The presence of the bromine atom at the 5-position of the indole ring imparts significant electronic and steric effects, which can influence its binding affinity to various biological targets. The ethylamine side chain, on the other hand, provides additional functional groups that can participate in hydrogen bonding and other non-covalent interactions, further enhancing its pharmacological properties.
In recent years, 2-(5-bromo-1H-indol-2-yl)ethan-1-amine has been extensively studied for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(5-bromo-1H-indol-2-yl)ethan-1-amine effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, 2-(5-bromo-1H-indol-2-yl)ethan-1-amine has also shown promise in neurodegenerative disease models. A study published in the Journal of Neurochemistry reported that this compound exhibits neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of Parkinson's disease. These findings highlight the potential of 2-(5-bromo-1H-indol-2-yl)ethan-1-amine as a therapeutic candidate for neurodegenerative disorders.
The pharmacokinetic properties of 2-(5-bromo-1H-indol-2-yl)ethan-1-amine have also been investigated to assess its suitability for drug development. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, it exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Additionally, preliminary toxicity studies have indicated that 2-(5-bromo-1H-indol-2-yl)ethan-1-amine is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The synthetic routes for preparing 2-(5-bromo-1H-indol-2-yl)ethan-1-amine have been well-documented in the literature. One common approach involves the reaction of 5-bromoindole with an appropriate ethylamine derivative under controlled conditions. This method yields high purity products with good yields, making it suitable for large-scale production. The synthetic versatility of this compound also allows for the introduction of various functional groups to optimize its biological activity and pharmacological properties.
In conclusion, 2-(5-bromo-1H-indol-2-y l)ethan - 1 - amine (CAS No . 53 590 - 5 1 - 5) strong > represents a promising lead compound in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its diverse biological activities , make it an attractive candidate for further development as a therapeutic agent . Ongoing research continues to explore its potential applications in treating inflammatory diseases , neurodegenerative disorders , and other conditions . As our understanding of this compound deepens , it is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes . p >
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